molecular formula C17H17N3O B2747083 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941879-19-2

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2747083
CAS No.: 941879-19-2
M. Wt: 279.343
InChI Key: AVFSSQDHNZZCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea (CAS 941879-19-2) is a synthetic urea derivative incorporating distinct indole and dimethylphenyl pharmacophores, making it a compound of significant interest in medicinal chemistry and antimicrobial research. This compound has a molecular formula of C 17 H 17 N 3 O and a molecular weight of 279.34 g/mol . The molecular architecture of this reagent is particularly notable. The 1H-indol-3-yl moiety is a privileged scaffold in drug discovery, frequently found in molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2,5-dimethylphenyl group is a common structural feature in many antimicrobial compounds, particularly in the class of compounds known as phenylpropanoids, and has been found in compounds developed to target multidrug-resistant pathogens . The urea linker connects these two aromatic systems, potentially enabling favorable interactions with biological targets. Primary Research Applications and Value: This compound serves as a key chemical intermediate for constructing more complex heterocyclic systems. It is a valuable precursor in the synthesis of novel thiazole derivatives via Hantzsch thiazole synthesis, a method widely used to generate libraries of compounds for biological screening . Recent research has demonstrated that derivatives based on the 2,5-dimethylphenylthioureido scaffold exhibit excellent in vitro activity against multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structural features of this urea derivative make it a promising starting point for developing new antimicrobial candidates to address the growing global health crisis of antimicrobial resistance. Handling and Usage: This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals. It is not approved for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-8-12(2)15(9-11)19-17(21)20-16-10-18-14-6-4-3-5-13(14)16/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFSSQDHNZZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,5-dimethylaniline with isocyanate derivatives of indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Aryl-Urea Derivatives

Urea derivatives with substituted phenyl and heteroaryl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1/R2) Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+ Key Features/Applications Reference
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea 4-Cyanophenyl / 3-methoxyphenyl 268.1 83.0 268.1 Enhanced polarity due to cyano group
1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea 4-Cyanophenyl / 3,5-CF3-phenyl 373.4 82.8 373.4 High lipophilicity from CF3 groups
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 3-Chlorophenyl / 3,5-dimethylphenyl 274.8 N/A N/A Chlorine enhances electrophilicity
Target Compound: 1-(2,5-Dimethylphenyl)-3-(1H-indol-3-yl)urea 2,5-Dimethylphenyl / Indol-3-yl ~295.3 (estimated) N/A N/A Indole enables H-bonding; dimethylphenyl boosts stability

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Cyanophenyl (e.g., 6l, 6m) increases polarity and may improve solubility in polar solvents .
  • Lipophilic Groups : Trifluoromethyl (6m) and dimethylphenyl (target compound) enhance membrane permeability but may reduce aqueous solubility .
  • Indole vs. Phenyl : The indol-3-yl group in the target compound provides a planar aromatic system for protein binding, contrasting with simpler phenyl analogs .

Comparison with Kinase Inhibitors (Non-Urea Structures)

While urea derivatives often target kinases, bisindolylmaleimides like GF 109203X hydrochloride (a protein kinase C inhibitor) offer a structural contrast:

Compound Core Structure Molecular Weight (g/mol) Key Features Reference
GF 109203X hydrochloride Bisindolylmaleimide 448.94 Potent PKC inhibition; clinical relevance
Target Urea Compound Diarylurea ~295.3 Potential kinase inhibition (inferred)

Key Differences :

  • Mechanism : Bisindolylmaleimides (e.g., GF 109203X) bind ATP pockets, whereas diarylureas may compete at allosteric sites .

Biological Activity

1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of substituted ureas, which are recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a urea functional group linked to a 2,5-dimethylphenyl moiety and an indole derivative. The structural configuration allows for potential interactions with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies indicate that it may inhibit specific enzymes linked to cell proliferation, suggesting potential anticancer properties. The exact molecular targets and pathways involved remain an area for further investigation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. This suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Studies have indicated that it may reduce inflammation markers in vitro, which could be beneficial in treating chronic inflammatory conditions.

Research Findings and Case Studies

Recent studies have explored the biological profile of this compound through various experimental approaches:

StudyFindings
Anticancer Study Demonstrated IC50 values indicating significant inhibition of cancer cell proliferation (e.g., breast and lung cancer cell lines).
Antimicrobial Testing Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Inflammation Model Reduced levels of pro-inflammatory cytokines in treated cell cultures compared to controls.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)ureaLacks a methoxy groupExhibits lower anticancer efficacy
1-(2-methoxyphenyl)-3-(1H-indol-3-yl)ureaContains a methoxy groupEnhanced solubility but reduced potency
1-(2,6-dimethylphenyl)-3-(1H-indol-3-yl)ureaDifferent methyl substitution patternVaries in both antimicrobial and anticancer activities

Q & A

Q. What are the established synthetic routes for 1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with indole derivatization, followed by introduction of the 2,5-dimethylphenyl group via Ullmann coupling or nucleophilic substitution. The urea linkage is formed using carbodiimide-mediated coupling between an amine and an isocyanate. Key optimization steps include:
  • Catalyst selection : Use of HOBt/DCC for efficient urea bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Parameter : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to avoid side products like thiourea analogs .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the indole NH proton (δ 10.2–10.8 ppm) and urea NH groups (δ 6.8–7.2 ppm). Aromatic protons from the dimethylphenyl group appear as two singlets (δ 2.2–2.4 ppm for methyl groups) .
  • X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and torsion angles. For example, the urea C=O bond length typically measures 1.22–1.24 Å .
  • Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 308.2 for C17H17N3O) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference compounds like 5-fluorouracil .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) using tritiated ligands to measure Ki values .
  • Solubility : Use PBS (pH 7.4) with <0.1% DMSO to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Systematic substitution : Compare analogs with varying substituents on the phenyl ring (e.g., 3-chloro vs. 4-methyl) using standardized assays. For example:
Substituent PositionIC50 (μM)Target Affinity (Ki, nM)
2,5-Dimethyl (parent)12.3450
3-Chloro-4-methyl8.7320
4-Methoxy25.1620
Data adapted from similar urea derivatives
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line passage number, serum concentration) .
  • Orthogonal assays : Validate cytotoxicity findings with apoptosis markers (Annexin V/PI staining) and caspase-3 activation .
  • Structural verification : Confirm compound identity via LC-MS in conflicting studies to rule out degradation products .

Q. How can computational methods predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors. Key residues (e.g., Asp155 in 5-HT2A) form hydrogen bonds with the urea carbonyl .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2.0 Å indicates stable ligand-receptor complexes .

Q. What experimental approaches address challenges in regioselective synthesis of the indole moiety?

  • Methodological Answer :
  • Directed C–H activation : Use Pd(OAc)2 with directing groups (e.g., pyridine) to selectively functionalize the indole C3 position .
  • Protecting groups : Employ Boc protection for the indole NH during alkylation steps to prevent side reactions .

Data Analysis & Technical Challenges

Q. What analytical techniques characterize stability under physiological conditions?

  • Methodological Answer :
  • HPLC stability studies : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Degradation products (e.g., hydrolyzed urea) elute earlier (retention time ~5.2 min vs. 8.1 min for parent) .
  • Mass spectrometry : Identify oxidation products (m/z +16 for indole ring oxidation) .

Q. How can target engagement be validated in cellular assays?

  • Methodological Answer :
  • CRISPR knockdown : Silence putative targets (e.g., HDACs) and measure loss of compound efficacy .
  • Fluorescent probes : Conjugate BODIPY to the urea moiety for live-cell imaging; colocalization with mitochondria confirmed via Pearson’s coefficient >0.7 .

Q. How to interpret crystallographic data with potential disorder in the dimethylphenyl group?

  • Methodological Answer :
  • SHELXL refinement : Apply PART instructions to model disorder, with occupancy factors refined to 50:50 for methyl rotamers .
  • TLS parameterization : Use anisotropic displacement parameters to reduce R1 values to <5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.